1,3,5-Trinitro-2,4-diphenoxybenzene
Description
1,3,5-Trinitro-2,4-diphenoxybenzene is a nitroaromatic compound characterized by a central benzene ring substituted with three nitro (-NO₂) groups at the 1, 3, and 5 positions and two phenoxy (-OPh) groups at the 2 and 4 positions. The phenoxy substituents may enhance solubility in organic solvents compared to simpler nitroaromatics, though this remains speculative without experimental validation.
Properties
Molecular Formula |
C18H11N3O8 |
|---|---|
Molecular Weight |
397.3g/mol |
IUPAC Name |
1,3,5-trinitro-2,4-diphenoxybenzene |
InChI |
InChI=1S/C18H11N3O8/c22-19(23)14-11-15(20(24)25)18(29-13-9-5-2-6-10-13)16(21(26)27)17(14)28-12-7-3-1-4-8-12/h1-11H |
InChI Key |
CVKQDOWEAOSVKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with 2,4,6-trinitrotoluene (TNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) , both widely studied nitroaromatic explosives. Key differences include:
| Property | 1,3,5-Trinitro-2,4-diphenoxybenzene | TNT | RDX |
|---|---|---|---|
| Molecular Structure | Benzene + 3 NO₂, 2 OPh substituents | Toluene + 3 NO₂ substituents | Cyclic nitramine (C₃H₆N₆O₆) |
| Detonation Velocity | Not reported (hypothetically high) | ~6,900 m/s | ~8,750 m/s |
| Sensitivity | Likely lower due to steric bulk | Moderate impact sensitivity | High sensitivity |
| Solubility | Higher in organic solvents (OPh) | Low in water, moderate in org. solvents | Low solubility in water |
Key Observations :
- Its steric hindrance may decrease sensitivity to friction or impact, making it safer to handle than RDX.
Environmental and Biodegradation Profiles
- Phytoremediation Potential: Transgenic plants expressing bacterial genes (e.g., XplA/XplB) degrade RDX via cytochrome P450 pathways . Similar mechanisms might apply to this compound, though its phenoxy groups could complicate enzymatic recognition.
- Toxicity: Nitroaromatics like TNT are mutagenic and persistent in soil. The phenoxy substituents may increase lipophilicity, raising bioaccumulation risks in aquatic ecosystems.
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